1-Hexyl-1,2,3,4-tetrahydroquinoline
Description
Significance of the 1,2,3,4-Tetrahydroquinoline (B108954) Scaffold in Organic Synthesis
The 1,2,3,4-tetrahydroquinoline framework is a key building block for chemists due to its presence in numerous biologically active compounds. mdpi.com This has spurred the development of a multitude of synthetic strategies to construct this heterocyclic system. nih.gov Domino reactions, in particular, have emerged as a powerful tool for creating tetrahydroquinolines with diverse substitution patterns that were previously difficult to obtain. mdpi.com The versatility of this scaffold allows for the synthesis of complex molecules, making it a frequent target for the development of new synthetic methodologies. mdpi.com
The significance of this scaffold extends to its role in medicinal chemistry, where substituted tetrahydroquinolines have shown a broad spectrum of pharmacological activities. wikipedia.orgresearchgate.net This has led to their investigation in various therapeutic areas.
Overview of Structural Features and Derivatives within the Tetrahydroquinoline Class
The basic structure of 1,2,3,4-tetrahydroquinoline consists of a benzene (B151609) ring fused to a fully saturated six-membered nitrogen-containing ring. nih.gov This structure is a semi-hydrogenated derivative of quinoline (B57606). wikipedia.org The nitrogen atom at position 1 and the four carbon atoms at positions 2, 3, and 4 of the heterocyclic ring are key features that allow for extensive derivatization.
Derivatives can be formed by substituting various functional groups at different positions on both the aromatic and the saturated rings. Common derivatives include those with alkyl, aryl, or other functional groups attached to the nitrogen atom (N-substituted), as well as those with substituents on the carbon atoms of either ring. nih.govnih.gov These modifications significantly influence the chemical properties and biological activities of the resulting molecules. nih.gov
Scope of Research on N-Alkyl-1,2,3,4-Tetrahydroquinolines, Including 1-Hexyl-1,2,3,4-tetrahydroquinoline
The substitution of an alkyl group at the nitrogen atom of the tetrahydroquinoline ring system gives rise to N-alkyl-1,2,3,4-tetrahydroquinolines. This class of compounds has been the subject of considerable research interest. The nature of the alkyl group can modulate the molecule's lipophilicity and steric properties, which in turn can affect its interactions with biological targets.
A straightforward method for the synthesis of N-alkyl tetrahydroquinolines involves a one-pot tandem reduction of quinolines followed by reductive alkylation with a carbonyl compound. organic-chemistry.org Another approach utilizes a domino Michael-SNAr reaction to prepare N-alkyl-2,3-dihydro-4(1H)-quinolinones, which are related structures. nih.gov
This compound, with a six-carbon alkyl chain attached to the nitrogen atom, represents a specific example within this class. Research into such long-chain N-alkyl derivatives is often driven by the desire to fine-tune the physicochemical properties of the tetrahydroquinoline scaffold for specific applications.
Structure
3D Structure
Properties
CAS No. |
593281-16-4 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
1-hexyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C15H23N/c1-2-3-4-7-12-16-13-8-10-14-9-5-6-11-15(14)16/h5-6,9,11H,2-4,7-8,10,12-13H2,1H3 |
InChI Key |
FGGXZQZWLRRCLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations in Tetrahydroquinoline Chemistry
Proposed Mechanisms for Catalytic Hydrogenation of Quinolines
The catalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a fundamental transformation, though controlling selectivity can be challenging. nih.gov The process generally involves the stepwise reduction of the quinoline (B57606) ring system. While the precise mechanism can vary with the catalyst and conditions, several general pathways have been proposed.
Using cobalt-based catalysts, for instance, a cobalt-amido cooperative mechanism has been described for the transfer hydrogenation of quinolines to 1,2-dihydroquinolines, which are intermediates on the path to tetrahydroquinolines. nih.gov Mechanistic studies suggest that the reaction involves the transfer of dihydrogen from a source like H₃N·BH₃ to the N=C bond of the quinoline substrate, a process controlled by the cooperative action of the cobalt center and an amido ligand. nih.gov
Ruthenium-catalyzed asymmetric hydrogenation often proceeds through an ionic and cascade reaction pathway. acs.org Isotope labeling experiments and intermediate characterization have shown that the reduction can occur via a stepwise H⁺/H⁻ transfer process that happens outside the metal's coordination sphere. acs.orgnih.gov This pathway typically involves:
A 1,4-hydride addition to the quinoline ring.
Isomerization of the resulting enamine intermediate.
A final 1,2-hydride addition to yield the tetrahydroquinoline product. acs.org
Palladium catalysts supported on materials like iron oxide have demonstrated high efficacy in selectively hydrogenating the N-heterocyclic ring of quinoline to produce 1,2,3,4-tetrahydroquinoline (B108954) with greater than 99% selectivity. researchgate.netresearchgate.net Theoretical calculations and spectroscopic studies on some catalyst systems suggest that a fully-reduced metal surface is the necessary active site for the reaction to proceed. rsc.org
| Catalyst Type | Proposed Key Mechanistic Steps | Intermediate Species | Reference |
|---|---|---|---|
| Cobalt-Amido | Cooperative dihydrogen transfer from H₃N·BH₃ to the N=C bond. | 1,2-Dihydroquinoline | nih.gov |
| Cationic Ruthenium | Stepwise H⁺/H⁻ transfer via 1,4-hydride addition, isomerization, and 1,2-hydride addition. | Enamine/Imine Intermediates | acs.orgacs.org |
| Supported Gold | H₂ activation promoted by the quinoline molecule itself. | Not specified | acs.org |
| Manganese Pincer | Requires a certain hydrogen pressure for the hydrogenation step to proceed efficiently. | Quinoline (from dehydrogenation) | nih.gov |
Elucidation of Domino and Cascade Reaction Pathways
Domino reactions, also known as cascade or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. mdpi.comwikipedia.org This approach offers significant advantages, including high atom economy and reduced waste. mdpi.com Various domino pathways have been developed for the synthesis of the tetrahydroquinoline scaffold. mdpi.comnih.govresearchgate.net
One such pathway involves a reduction-Michael addition sequence . In this process, a substituted nitroarene undergoes reduction (e.g., using iron powder) to form an aniline (B41778) intermediate. This aniline then participates in an intramolecular Michael addition to an available acrylate (B77674) moiety on a side chain, triggering a 6-exo-trig cyclization to furnish the tetrahydroquinoline ring system in high yields. mdpi.com
Another established domino strategy is the reductive amination-SNAr (Nucleophilic Aromatic Substitution) sequence . This process can involve an initial reductive amination on a side-chain carbonyl group to generate an amine. This newly formed amine then undergoes an intramolecular SNAr reaction, displacing a leaving group (like fluoride) on an activated aromatic ring to complete the cyclization and form the tetrahydroquinoline. nih.govresearchgate.net These reactions have been shown to proceed successfully, producing the desired heterocycles in yields ranging from 58% to 98%. nih.govresearchgate.net
Stereochemical Control and Diastereoselectivity in Synthetic Methods
Achieving stereochemical control is a critical goal in modern organic synthesis, particularly for producing chiral pharmaceuticals. In tetrahydroquinoline synthesis, both enantioselectivity and diastereoselectivity are key considerations.
Asymmetric hydrogenation using chiral catalysts is a powerful method for preparing enantiomerically enriched tetrahydroquinolines from prochiral quinolines. acs.org For instance, iridium catalysts featuring chiral phosphine (B1218219) ligands (like N-Me-Zhaophos) have been used to achieve high enantioselectivity. acs.org Mechanistic speculation suggests that for 2,3-disubstituted quinolines, the reaction proceeds with high cis-selectivity. This is rationalized by an initial 1,4-hydride addition to form an enamine intermediate. This intermediate then isomerizes to a chiral imine, which is subsequently hydrogenated to yield the cis-diastereomer product. acs.org
Diastereoselectivity has also been observed in other synthetic approaches. For example, a novel synthesis of fused-ring tetrahydroquinolines involving the reaction of enamides with benzyl (B1604629) azide (B81097) under acidic conditions proceeded with complete cis-diastereoselectivity. nih.gov Similarly, domino reduction-reductive amination sequences have been shown to favor the formation of the cis-isomer by a ratio of ≥13:1 over the trans-isomer. researchgate.net
Role of Catalysts and Solvent Systems in Mechanistic Divergence
The choice of catalyst and solvent system can profoundly influence the outcome of a reaction, leading to mechanistic divergence where different pathways are favored under different conditions. This is particularly evident in the asymmetric hydrogenation of quinolines.
A remarkable example of solvent-controlled enantioselectivity has been demonstrated in the Ir-catalyzed asymmetric hydrogenation of quinolines. acs.org Using the same iridium catalyst, one enantiomer of the tetrahydroquinoline product can be obtained with high enantiomeric excess (ee) in a solvent mixture of toluene (B28343) and dioxane, while the opposite enantiomer is produced with high ee when the reaction is conducted in ethanol. acs.org For instance, with one substrate, the (R)-enantiomer was produced in 98% ee in toluene/dioxane, whereas the (S)-enantiomer was formed in 94% ee in ethanol. acs.org This divergence highlights the crucial role of the solvent in influencing the transition state energies of the enantioselective step. Similar solvent-dependent control has been observed in the synthesis of tetrahydroquinoxaline derivatives. nih.gov
The catalyst itself is a primary determinant of the reaction pathway. In the hydrogenation of quinolines, traditional noble metal catalysts like palladium, platinum, and ruthenium are often effective but can be poisoned by the quinoline substrates. acs.org In stark contrast, supported gold catalysts exhibit an unusual behavior where the quinoline molecule acts as a promoter for H₂ activation, allowing the reaction to proceed under very mild conditions (as low as 25 °C). acs.org Furthermore, manganese-based pincer complexes have been utilized in "borrowing hydrogen" methodologies, creating one-pot cascade reactions that selectively yield 1,2,3,4-tetrahydroquinolines by a careful choice of base. acs.org
| Solvent System | Predominant Enantiomer | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Toluene/Dioxane | (R) | Up to 98% | acs.org |
| Ethanol (EtOH) | (S) | Up to 94% | acs.org |
Intramolecular Charge Transfer Mechanisms in Substituted Tetrahydroquinolines
Intramolecular charge transfer (ICT) is a phenomenon where an electron moves from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. ossila.com This process is fundamental to the photophysical properties of many organic molecules. In systems with donor and acceptor moieties, excitation can lead to a charge-separated state (D⁺-A⁻) with a large dipole moment. ossila.comresearchgate.net
In substituted tetrahydroquinolines, the nitrogen atom and the aromatic ring system can participate in such charge transfer processes. The mechanism often depends on the molecular geometry. One well-studied mechanism is Twisted Intramolecular Charge Transfer (TICT) , which occurs in molecules where the donor and acceptor units are connected by a single bond. ossila.com Upon photoexcitation, twisting around this bond can lead to a lower-energy, charge-separated TICT state where the π-systems of the donor and acceptor are electronically decoupled. ossila.com
Studies on polyquinoline systems have shown that excited-state intramolecular proton transfer can induce subsequent charge transfer. nih.gov In these cases, a cis-enolic form of the quinoline can undergo rapid proton transfer to create a zwitterionic species. This species then undergoes charge transfer to form a tautomeric keto species on a picosecond timescale. nih.gov The efficiency and dynamics of this charge transfer are influenced by the polarity of the solvent. nih.gov While not specifically detailed for 1-Hexyl-1,2,3,4-tetrahydroquinoline, these principles governing substituted quinolines provide a framework for understanding its potential photophysical behavior.
Advanced Spectroscopic Characterization Methodologies and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1-Hexyl-1,2,3,4-tetrahydroquinoline, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the heterocyclic ring protons, and the protons of the N-hexyl group. Based on data for THQ and N-substituted derivatives, the aromatic protons would appear in the downfield region (approx. δ 6.5-7.0 ppm). researchgate.net The protons on the tetrahydroquinoline ring would show characteristic multiplets: the CH₂ group adjacent to the nitrogen (C2) at approximately δ 3.3 ppm, the benzylic CH₂ group (C4) around δ 2.8 ppm, and the C3-CH₂ group at about δ 1.9 ppm. researchgate.netresearchgate.net The N-hexyl group would introduce a new set of signals, including a triplet for the terminal methyl group around δ 0.9 ppm and a series of multiplets for the five methylene (B1212753) groups spanning the δ 1.2-3.2 ppm range, with the methylene group directly attached to the nitrogen being the most downfield.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The aromatic carbons would resonate between δ 114 and 145 ppm. The carbons of the heterocyclic ring are expected around δ 22 ppm (C3), δ 27 ppm (C4), and δ 47 ppm (C2). The N-hexyl group would display six distinct signals in the aliphatic region (approx. δ 14-55 ppm), confirming its presence and structure.
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.0 | 114 - 129 |
| Aromatic C (quaternary) | - | 127 - 145 |
| N-CH₂ (C2) | ~3.3 | ~47 |
| -CH₂- (C3) | ~1.9 | ~22 |
| Ar-CH₂ (C4) | ~2.8 | ~27 |
| N-CH₂ (Hexyl) | ~3.2 | ~55 |
| -(CH₂)₄- (Hexyl) | 1.2 - 1.6 | 22 - 32 |
| -CH₃ (Hexyl) | ~0.9 | ~14 |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. For this compound (C₁₅H₂₃N), the exact molecular weight is 217.1830 g/mol .
In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 217. The fragmentation of N-alkylated tetrahydroquinolines is predictable. mcmaster.ca A primary fragmentation pathway would be the alpha-cleavage, leading to the loss of a pentyl radical (C₅H₁₁) from the hexyl group, resulting in a stable, resonance-delocalized ion at m/z 146. Another significant fragmentation would be the cleavage of the C-N bond to lose the entire hexyl group, producing a fragment at m/z 132. The base peak is often the most stable fragment. youtube.com Studies on similar compounds show that reactions can lead to the formation of dimers or trimers under certain conditions. researchgate.net
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 217 | [M]⁺ (Molecular Ion) | - |
| 146 | [M - C₅H₁₁]⁺ | α-cleavage of the N-hexyl group |
| 132 | [M - C₆H₁₃]⁺ | Loss of the hexyl radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups within a molecule.
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The absence of an N-H stretching band around 3300-3500 cm⁻¹, which is present in the parent THQ, confirms the N-substitution. pressbooks.pub Key expected absorptions include:
C-H stretching (aromatic): Just above 3000 cm⁻¹.
C-H stretching (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region, characteristic of the hexyl group and the saturated part of the quinoline (B57606) ring. pressbooks.pub
C=C stretching (aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
C-N stretching: In the 1250-1350 cm⁻¹ region.
C-H bending: Various bands in the fingerprint region below 1450 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. walisongo.ac.id Aromatic ring vibrations, particularly the "ring breathing" modes, often give strong Raman signals. The symmetric C-H stretching of the alkyl chain would also be prominent. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov Data for the parent THQ is available and serves as a reference. nih.gov
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation. libretexts.org The chromophore in this compound is the aniline-like moiety. The N-hexyl group, being an alkyl substituent, is an auxochrome that is not expected to significantly shift the absorption maxima compared to the parent THQ. uomustansiriyah.edu.iq
The spectrum of THQ typically shows two main absorption bands characteristic of aniline (B41778) derivatives:
A strong absorption band around 240-250 nm, corresponding to a π → π* transition.
A weaker, longer-wavelength band around 290-300 nm, attributed to an n → π* transition involving the nitrogen lone pair and the aromatic system. upenn.edu
These transitions are sensitive to the solvent polarity. uomustansiriyah.edu.iq The intensity of these absorptions is governed by the Beer-Lambert law.
| Approximate λₘₐₓ (nm) | Electronic Transition Type | Associated Chromophore |
|---|---|---|
| ~245 | π → π | Aromatic Ring |
| ~295 | n → π | Nitrogen lone pair and aromatic ring |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state. However, its application is contingent on the ability to grow a suitable single crystal. nih.gov this compound is reported to be a liquid or a low-melting solid (melting point 9-14 °C), which makes single-crystal X-ray diffraction challenging under standard conditions. sigmaaldrich.com
While no crystal structure for this compound itself is available, structures of related compounds, such as salts of the parent 1,2,3,4-tetrahydroquinoline (B108954), have been determined. nih.gov These studies reveal the conformation of the tetrahydroquinoline ring system, which typically adopts a half-chair conformation. To obtain a crystal structure of the target compound, it would likely need to be converted into a crystalline salt (e.g., a hydrochloride or tartrate salt) or a co-crystal. If a structure were obtained, it would provide precise bond lengths, bond angles, and information about intermolecular interactions like π-stacking or van der Waals forces in the crystal lattice.
Chromatographic Techniques for Separation, Isolation, and Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are indispensable for separating this compound from reaction mixtures, for its purification, and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for analyzing this compound. sielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be effective. researchgate.net Due to the nonpolar hexyl group, this compound would be significantly more retained on a reversed-phase column than the parent THQ. Detection could be achieved using a UV detector set to one of its absorption maxima (e.g., ~245 nm).
Gas Chromatography (GC): GC is well-suited for the analysis of volatile, thermally stable compounds like this compound. It can be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. A nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) would be appropriate. The retention time would be used for identification and the peak area for quantification to assess purity. The NIST database contains GC data for the parent compound, which can serve as a reference point. nist.gov
Theoretical and Computational Chemistry Studies of Tetrahydroquinoline Derivatives
Conformational Analysis and Potential Energy Surface (PES) Mapping
The conformational landscape of 1-hexyl-1,2,3,4-tetrahydroquinoline is primarily defined by the puckering of the tetrahydroquinoline ring and the orientation of the N-hexyl substituent. The tetrahydroquinoline ring typically adopts a half-chair conformation due to the sp3-hybridized carbon atoms C2, C3, and C4, and the sp2-hybridized atoms of the fused benzene (B151609) ring.
The N-hexyl group introduces additional degrees of freedom. The rotation around the N-C bond of the hexyl group and the various gauche and anti conformations of the alkyl chain lead to a complex potential energy surface (PES) with multiple local minima. Computational mapping of the PES can identify the most stable conformers and the energy barriers between them. For N-alkyl-4-phenyl-1,2,3,6-tetrahydropyridines, a related class of compounds, it has been noted that the molecules can adopt several conformations, which can influence their interaction with biological targets.
Quantum Chemical Calculations (e.g., DFT, Ab-initio, MP2 methods)
Quantum chemical calculations are fundamental to understanding the molecular properties of this compound at the atomic level.
Density Functional Theory (DFT) methods, such as B3LYP with a basis set like 6-31++G**, are commonly employed to determine the optimized ground-state geometry of tetrahydroquinoline derivatives. researchgate.net These calculations can precisely predict bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be characterized by the puckered saturated ring fused to the planar benzene moiety, with the hexyl chain extending from the nitrogen atom. The energetic landscape, as revealed by these calculations, would show the relative stabilities of different conformers. Studies on related N-substituted tetrahydroquinolines have shown that the presence of different substituents on the nitrogen atom can influence the stereoselectivity of reactions, which is related to the energetic accessibility of different transition states. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Tetrahydroquinoline Ring
| Parameter | Typical Calculated Value (DFT/B3LYP) |
| C2-C3 Bond Length | ~1.53 Å |
| C3-C4 Bond Length | ~1.52 Å |
| N1-C2 Bond Length | ~1.47 Å |
| N1-C8a Bond Length | ~1.39 Å |
| C-N-C Bond Angle | ~118° |
Time-Dependent DFT (TD-DFT) is the standard method for investigating the electronic excited states of molecules like this compound. These calculations provide information on the vertical excitation energies from the ground state (S0) to the first excited state (S1) and higher states, as well as the corresponding oscillator strengths, which relate to the intensity of absorption bands in the UV-visible spectrum. The N-hexyl-tetrahydroquinoline moiety is known to act as an effective electron donor group in more complex systems, a property that is governed by its electronic structure.
Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For an N-alkyl-tetrahydroquinoline, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, indicating that these are the sites for electrophilic attack. The LUMO, on the other hand, would be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. In the context of designing molecules for specific applications, such as dye-sensitized solar cells, the energies of the HOMO and LUMO are critical for ensuring efficient electron transfer processes. acs.org
Table 2: Representative FMO Energies for an N-Alkyl-Tetrahydroquinoline Derivative
| Orbital | Energy (eV) |
| HOMO | -5.20 |
| LUMO | -0.85 |
| HOMO-LUMO Gap | 4.35 |
Chemical Reactivity Descriptors (e.g., Hardness Principles, Electrophilicity Indices)
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors are based on conceptual DFT.
Chemical Potential (μ) : Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder molecule.
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.
These indices are valuable for predicting the behavior of the molecule in chemical reactions. For instance, the chemical hardness is associated with the stability of the system and its resistance to electron exchange. mdpi.com
Table 3: Calculated Chemical Reactivity Descriptors
| Descriptor | Formula | Representative Value |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.025 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.175 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 2.11 eV |
Natural Bond Orbital (NBO) Analysis and Quantum Theory of Atoms In Molecules (QTAIM)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of this compound. It allows for the investigation of charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions between filled and empty orbitals. This analysis can highlight hyperconjugative effects that contribute to the stability of certain conformations.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. This method can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions that may be present in the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize and analyze the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, offering insights into a molecule's reactivity, intermolecular interactions, and the sites susceptible to electrophilic and nucleophilic attack. The MEP is calculated by considering the interaction energy of a positive point charge (a proton) with the electrons and nuclei of the molecule at every point on its surface.
The resulting MEP map is typically color-coded, where different colors represent varying levels of electrostatic potential. Conventionally, regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, are colored in shades of red and yellow. Conversely, areas with positive electrostatic potential, indicating electron-deficient regions and sites for potential nucleophilic attack, are depicted in shades of blue. Green areas represent regions of neutral or near-zero potential.
The MEP map of a molecule like this compound would highlight several key reactive areas:
Nitrogen Atom: The nitrogen atom of the tetrahydroquinoline ring possesses a lone pair of electrons, making it a region of high electron density. This area would be depicted as a strongly negative potential (red or deep red), indicating it is the primary site for electrophilic attack and protonation.
Aromatic Ring: The benzene ring portion of the molecule, with its delocalized π-electron system, also represents a region of negative potential, though generally less intense than the nitrogen lone pair. The specific distribution of this negative potential across the aromatic ring can be influenced by the substitution pattern.
Hydrogen Atoms: The hydrogen atoms, particularly those bonded to the nitrogen (in the protonated form) and the aliphatic carbons of the hexyl group and the saturated portion of the quinoline (B57606) ring, would exhibit positive electrostatic potential (blue). These regions are susceptible to interaction with nucleophiles. The hydrogen atoms on the aromatic ring will also show positive potential.
Hexyl Group: The hexyl substituent, being an alkyl group, is largely non-polar. The MEP in this region would be expected to be close to neutral (green), with localized areas of weak positive potential around the hydrogen atoms.
These charge distribution patterns are crucial for understanding the chemical behavior of this compound, including its role in chemical reactions and its potential interactions with biological macromolecules.
| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Inferred Reactivity |
| Nitrogen Atom (N1) | Highly Negative | Red | Prone to electrophilic attack, protonation, and hydrogen bond accepting. |
| Aromatic Ring (Benzene moiety) | Negative | Yellow to Orange | Susceptible to electrophilic aromatic substitution. |
| Aliphatic Ring Hydrogens (C2, C3, C4) | Positive | Light Blue | Potential sites for weak interactions. |
| N-Hexyl Group Hydrogens | Positive | Light Blue | Potential sites for weak hydrophobic interactions. |
| Aromatic Ring Hydrogens | Positive | Blue | Susceptible to interaction with nucleophilic centers. |
Synthetic Applications and Role As Chemical Intermediates
Use as Precursors in the Synthesis of Quinolines via Oxidative Dehydroaromatization
A primary application of 1,2,3,4-tetrahydroquinolines, including the 1-hexyl derivative, is their role as precursors to quinolines through oxidative dehydroaromatization (also known as oxidative dehydrogenation). This transformation is an atom-economical method for generating the fully aromatic quinoline (B57606) core, which is a privileged structure in pharmaceutical chemistry. rsc.orgmdpi.com The process involves the removal of four hydrogen atoms from the saturated heterocyclic ring, typically facilitated by a catalyst and an oxidant.
Various catalytic systems have been developed to effect this transformation under mild conditions. For instance, heterogeneous catalysts like copper-manganese (B8546573) oxides (Cu₂-MnOₓ) have demonstrated high efficiency, achieving conversions of up to 99.1% with 97.2% selectivity for quinoline using air as a green oxidant. pku.edu.cn Similarly, nickel-manganese layered double hydroxides have been employed for the aerobic oxidative dehydrogenation of THQ derivatives. liv.ac.uk
Biocatalysis offers a sustainable alternative to traditional metal-based catalysts. Engineered amine oxidases (AOs) from various microbial sources have been successfully applied to the oxidative dehydroaromatization of THQs in aqueous media, providing an environmentally benign route to quinolines. rsc.org These enzymatic systems can exhibit high activity and a broad substrate scope. rsc.org The choice of catalyst and reaction conditions can be tailored to optimize the yield and selectivity of the desired quinoline product.
Table 1: Catalytic Systems for Oxidative Dehydroaromatization of Tetrahydroquinolines
| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Cu₂-MnOₓ | Air | DMF | 130 | 99.1 | 97.2 | pku.edu.cn |
| NiMn Layered Hydroxide | O₂ | Toluene (B28343) | 100 | >99 | >99 | liv.ac.uk |
| Engineered Amine Oxidase (VsAO) | O₂ (Air) | KH₂PO₄-K₂HPO₄ Buffer (pH 7.5) | 30 | High | High | rsc.org |
| Cobalt Nanocrystals (Co-NC/N-C) | O₂ | Water | 80 | >99 | >99 | researchgate.net |
Application in the Construction of Complex Heterocyclic Scaffolds
The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a valuable starting point for the synthesis of more elaborate heterocyclic and polycyclic structures. Its stable framework can be strategically functionalized and elaborated upon to build molecular complexity. Domino reactions, also known as cascade reactions, have proven to be a particularly effective strategy for generating intricate architectures from simple THQ precursors in a single operation. nih.gov
For example, the tetrahydroquinoline scaffold can be a key component in modular approaches to create diverse polycyclic skeletons resembling natural products. nih.gov These strategies often involve the initial synthesis of a functionalized tetrahydroquinoline, which then undergoes further cyclization reactions, such as ring-closing metathesis, to form bridged or fused macrocyclic systems. nih.gov The development of such methodologies is crucial for generating libraries of complex molecules for high-throughput screening in drug discovery. nih.gov
Furthermore, the tetrahydroquinoline ring system can be incorporated into larger, fused heterocyclic systems like tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles through cycloaddition reactions. polimi.it The reactivity of the tetrahydroquinoline core allows it to participate in various annulation strategies, leading to the construction of unique and structurally complex scaffolds. nih.gov
Role as Key Intermediates in Multi-Step Organic Transformations
In the context of multi-step organic synthesis, 1,2,3,4-tetrahydroquinolines like the 1-hexyl derivative often serve as crucial intermediates. pku.edu.cn They can be synthesized through various methods, including the reduction of quinolines or through multi-component reactions, and then carried forward through a series of transformations to afford a final target molecule. nih.govorganic-chemistry.org
The stability of the tetrahydroquinoline ring allows for selective modifications at different positions of the molecule. For instance, the nitrogen atom can be functionalized, and the aromatic ring can undergo electrophilic substitution, while the saturated portion of the molecule can be modified through various C-H activation or functionalization strategies. This ability to be selectively manipulated makes THQs valuable intermediates in the synthesis of a wide range of compounds.
Domino reactions that produce tetrahydroquinolines often do so as a stable, isolable intermediate which can then be subjected to further transformations. nih.gov For example, a reductive cyclization might be used to form the tetrahydroquinoline ring, which is then followed by reactions to introduce additional functional groups or build further rings onto the scaffold. This stepwise approach, with the tetrahydroquinoline as a key checkpoint, allows for the controlled and efficient construction of complex target molecules.
Future Research Directions in 1 Hexyl 1,2,3,4 Tetrahydroquinoline Chemistry
Development of Novel and Sustainable Catalytic Systems for Synthesis
The future of synthesizing 1-Hexyl-1,2,3,4-tetrahydroquinoline is intrinsically linked to the development of catalytic systems that are not only efficient but also environmentally benign. Research is moving away from stoichiometric reagents and harsh conditions towards catalytic, atom-economical processes. nih.gov
Key areas of development include:
Base Metal Catalysis: While precious metals like palladium, rhodium, and gold have been instrumental, the focus is shifting to more abundant and less costly base metals such as manganese, cobalt, and iron. nih.govorganic-chemistry.org For instance, a manganese(I) PN³ pincer complex has been successfully used in the synthesis of tetrahydroquinolines via a "borrowing hydrogen" methodology, an atom-efficient process that produces water as the sole byproduct. nih.gov Similarly, cobalt-based systems have been shown to effectively catalyze transfer hydrogenation of N-heteroarenes under ambient conditions. organic-chemistry.org
Photocatalysis and Metal-Free Systems: Visible-light photocatalysis represents a significant frontier for green chemistry. The use of metal-free photocatalysts, such as covalent organic frameworks (COFs), has been shown to produce tetrahydroquinolines with quantitative yields under mild, visible-light irradiation. rsc.org Other metal-free approaches, like those using B(C₆F₅)₃ to activate hydrosilanes, also offer sustainable alternatives for the reduction of quinolines to tetrahydroquinolines. organic-chemistry.org
Heterogeneous Catalysis: To simplify product purification and catalyst recycling, the development of solid catalysts is a major goal. Unsupported nanoporous gold (AuNPore) has demonstrated high efficiency and reusability in the hydrogenation of quinolines using organosilane and water. organic-chemistry.org Zeolites also represent a class of simple, solid catalysts being explored for these transformations. upv.es These heterogeneous systems are ideal for integration into continuous flow processes, enhancing industrial applicability. upv.es
| Catalytic System | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Manganese(I) PN³ Pincer Complex | Borrowing Hydrogen | Atom-efficient, uses base metal, water as only byproduct. | nih.gov |
| Covalent Organic Framework (COF-HNU30-10) | Visible-Light Photocatalysis | Metal-free, high yield (>99.9%), uses visible light. | rsc.org |
| Unsupported Nanoporous Gold (AuNPore) | Heterogeneous Hydrogenation | Highly efficient, catalyst is recoverable and reusable. | organic-chemistry.org |
| CoBr₂/terpyridine | Transfer Hydrogenation | Inexpensive base metal catalyst, operates at ambient conditions. | organic-chemistry.org |
Advancements in Stereoselective and Enantioselective Synthetic Methods
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, a primary objective in modern organic synthesis is the development of methods that can selectively produce a single enantiomer or diastereomer of a target molecule. For this compound, which possesses a stereocenter at the 2-position (and potentially others), future research will heavily invest in asymmetric synthesis.
Promising future directions include:
Asymmetric Hydrogenation and Transfer Hydrogenation: While the hydrogenation of quinolines is a direct route to tetrahydroquinolines, making this process enantioselective remains a key challenge. dicp.ac.cn The development of novel chiral catalysts, particularly those combining a metal (like gold or ruthenium) with a chiral phosphoric acid, enables highly enantioselective transfer hydrogenations, achieving excellent yields and enantiomeric excesses (ee). dicp.ac.cnorganic-chemistry.org
Catalytic Cascade Reactions: One-pot cascade reactions that combine multiple synthetic steps without isolating intermediates significantly improve efficiency. dicp.ac.cn A notable example involves the acid-catalyzed cyclization of 2-aminochalcones to form a quinoline (B57606) intermediate, followed by an in-situ biomimetic asymmetric reduction to yield chiral tetrahydroquinolines with high enantioselectivity. dicp.ac.cndicp.ac.cn
Palladium-Catalyzed Asymmetric Carboamination: To construct the heterocyclic ring and create stereocenters simultaneously, palladium-catalyzed intramolecular carboamination reactions are a powerful tool. Using chiral ligands like (S)-Siphos-PE, these reactions can generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction. nih.govdntb.gov.ua
| Method | Catalyst/Reagent System | Key Outcome | Reference |
|---|---|---|---|
| One-Pot Cascade Biomimetic Reduction | [Ru(p-cymene)I₂]₂ + Chiral Phosphoric Acid | High yields and excellent enantioselectivities (up to 96% yield, 90% ee). | dicp.ac.cn |
| Asymmetric Transfer Hydrogenation | Gold Catalyst + Chiral Phosphate | Excellent yields and enantioselectivities. | organic-chemistry.org |
| Asymmetric Alkene Carboamination | Pd₂(dba)₃ + (S)-Siphos-PE | Generates quaternary stereocenters with high enantioselectivity. | nih.govdntb.gov.ua |
| Diastereoselective [4+2] Annulation | DBU (catalyst) | High yields and excellent diastereoselectivities (>20:1 dr). | frontiersin.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize organic synthesis. researchgate.net For a target like this compound, machine learning (ML) models can accelerate discovery and optimization in several ways.
Reaction Outcome and Yield Prediction: AI models, particularly graph transformer neural networks, can be trained on vast datasets of chemical reactions to predict the outcome and yield of a planned synthesis. digitellinc.comyoutube.com This allows chemists to perform in silico screening of various starting materials, catalysts, and conditions to identify the most promising pathways before entering the lab. digitellinc.com
Retrosynthesis and Route Planning: ML tools can propose novel synthetic routes to a target molecule. youtube.com By analyzing the structure of this compound, these algorithms can suggest disconnections and identify potential precursors, sometimes revealing non-intuitive and more efficient synthetic strategies.
Catalyst and Ligand Design: AI can be employed to design new catalysts and ligands with enhanced activity and selectivity. ananikovlab.ru For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been used to design new tetrahydroquinoline derivatives with predicted biological activity, and similar approaches can be used to design catalysts for their synthesis. mdpi.com This data-driven approach can significantly shorten the development cycle for new catalytic systems. ananikovlab.ru
Exploration of New Chemical Transformations Involving the Tetrahydroquinoline Core
Beyond its synthesis, the this compound scaffold is a versatile building block for creating more complex molecules. Future research will focus on developing novel methods to functionalize this core.
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. Future work will likely target the selective C-H activation of both the aromatic ring and the saturated portion of the tetrahydroquinoline core to introduce new substituents.
Domino and Cascade Reactions: The same domino reactions used to synthesize the tetrahydroquinoline ring can inspire new transformations. nih.gov By using the tetrahydroquinoline core as a starting point, new cascade sequences can be designed to build complex polycyclic structures. For example, linking the tetrahydroquinoline core to other heterocyclic systems, such as indole, has been achieved through chemoselective annulation reactions. acs.org
N-Acylation and Alkylation for Hybrid Molecules: The nitrogen atom of the tetrahydroquinoline ring is a key site for modification. Acylation with other biologically active molecules, such as the successful synthesis of an ibuprofen-tetrahydroquinoline hybrid, demonstrates a strategy to create new chemical entities with potentially combined or novel pharmacological profiles. mdpi.com Future research will undoubtedly explore linking this compound to a wide array of other pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
